molecular formula C25H28N2O5S B11385615 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385615
M. Wt: 468.6 g/mol
InChI Key: NOJYLLBTGRYJIX-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a chromene core and a sulfonyl phenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring, which can be carried out using sulfonyl chlorides in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the chromene core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-4-19-7-5-6-12-27(19)33(30,31)20-10-8-18(9-11-20)26-25(29)23-15-21(28)24-17(3)13-16(2)14-22(24)32-23/h8-11,13-15,19H,4-7,12H2,1-3H3,(H,26,29)

InChI Key

NOJYLLBTGRYJIX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

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